molecular formula C18H17NO6 B2880384 Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate CAS No. 881582-85-0

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B2880384
CAS No.: 881582-85-0
M. Wt: 343.335
InChI Key: CWOYRENNRKBYOV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is a benzoate ester derivative featuring a central acetamide linkage between a methyl benzoate core and a 4-formyl-2-methoxyphenoxy moiety. Key structural attributes include:

  • Methoxy group at the 2-position of the phenyl ring, enhancing solubility in organic solvents .
  • Formyl group at the 4-position of the phenoxy ring, enabling condensation reactions for further functionalization .

This compound is listed as discontinued in commercial catalogs , limiting its direct availability but highlighting its role as a synthetic intermediate or reference in structure-activity studies.

Properties

IUPAC Name

methyl 2-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)7-8-15(16)25-11-17(21)19-14-6-4-3-5-13(14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYRENNRKBYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy and acetyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Modifications to the Ester Group

The choice of ester substituent significantly impacts lipophilicity and metabolic stability:

  • Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate (CAS 685861-75-0): Replaces the methyl ester with an ethyl group, increasing molecular weight (MW: 357.36 vs.
  • Propyl 2-(4-methylbenzenesulfonamido)benzoate : Incorporates a sulfonamide group and propyl ester, demonstrating how ester chain elongation and sulfonamide substitution enhance crystallinity (melting point: ~138°C) .

Table 1: Ester Group Variations

Compound Ester Group Key Substituent MW Notable Property Reference
Target Compound Methyl 4-Formyl-2-methoxyphenoxy 343.35 Discontinued
Ethyl 4-...benzoate Ethyl 4-Formyl-2-methoxyphenoxy 357.36 Available commercially
Propyl 2-(4-methylbenzenesulfonyl) Propyl Sulfonamide 333.40 High crystallinity

Substituent Effects on the Phenoxy Ring

Variations in the phenoxy ring substituents influence reactivity and physical properties:

  • 4-Fluorophenyl (Compound 5i) : Introduces electron-withdrawing fluorine, raising melting point to 199–200°C and enhancing thermal stability .
  • 4-Trifluoromethylphenyl (Compound 5k) : Adds a strong electron-withdrawing group, reducing melting point (71–73°C) due to disrupted crystal packing .
  • 4-Methoxyphenyl (Compound 5l) : Electron-donating methoxy group lowers melting point (173–175°C) compared to fluorine analogs .

The target compound’s 4-formyl group distinguishes it by enabling nucleophilic additions (e.g., hydrazone formation) absent in non-aldehyde analogs .

Table 2: Phenoxy Ring Substituent Comparisons

Compound Substituent Melting Point (°C) Yield (%) Key Reactivity Reference
Target Compound 4-Formyl-2-methoxy N/A N/A Condensation reactions
5i (4-Fluorophenyl) 4-Fluoro 199–200 93 High thermal stability
5k (4-CF₃) 4-Trifluoromethyl 71–73 85 Electron-deficient
4i (Triazine-linked) 4-Formyl-2-methoxy 217.5–220 Quantitative Triazine rigidity

Functional Group Modifications

  • Amide vs. Sulfonamide : Replacement of the acetamide with a sulfonamide (e.g., Propyl 2-(4-methylbenzenesulfonyl)acetate) introduces stronger hydrogen-bonding capacity, affecting solubility and biological activity .

Biological Activity

Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, with the CAS number 881582-85-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a methoxy group, an acetylamino group, and a formyl group attached to a phenoxy moiety. Its molecular formula is C18H19NO5, with a molar mass of approximately 341.35 g/mol. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure

The structure of this compound can be represented as follows:

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 341.35 g/mol
  • Structural Features :
    • Methoxy group
    • Acetylamino group
    • Formyl group
    • Phenoxy moiety

This arrangement of functional groups contributes to its reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
Methyl 4-formylbenzoateSimilar structure but lacks the methoxy groupPotential bioactivity
Ethyl 4-(2-formylphenoxy)benzoateSimilar structure but with different positioning of the formyl groupAntimicrobial properties
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamideContains an acetamide group instead of a benzoate groupInvestigated for anti-inflammatory effects

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent in therapeutic applications. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which it may exert therapeutic effects in inflammatory diseases. This property makes it a candidate for further investigation in conditions characterized by chronic inflammation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions of this compound with various biological targets, including enzymes and receptors involved in disease pathways. These studies provide insights into its potential mechanism of action and help identify specific targets for drug development.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Investigation into Anti-inflammatory Mechanisms

Another research article focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The findings revealed that treatment with this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in managing inflammatory diseases.

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